

Efficacy and Safety Data from Phase 1b Study

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Compound Focus: Epitinib

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The table below summarizes the key efficacy and safety outcomes of **Epitinib** from the open-label, multicenter, dose-expansion Phase 1b study [1].

Metric	Epitinib 120 mg QD	Epitinib 160 mg QD
Patient Population	EGFR-mutant advanced NSCLC with brain metastases [1]	EGFR-mutant advanced NSCLC with brain metastases [1]
Sample Size (FAS)	n=30 [1]	n=42 [1]
Overall Objective Response Rate (ORR)	20.0% [1]	31.0% [1]
Intracranial ORR	25.0% [1]	40.9% [1]
Disease Control Rate (DCR)	70.0% [1]	81.0% [1]
Median Progression-Free Survival (PFS)	5.5 months [1]	6.9 months [1]
Common Adverse Events (AEs)	Skin rash, diarrhea, elevated ALT/AST [1]	Skin rash, diarrhea, elevated ALT/AST [1]
Grade ≥3 AEs	36.7% of patients [1]	57.1% of patients [1]

Understanding the Standard of Care Context

To interpret **Epitinib**'s results, it's crucial to understand the established standard of care and its performance.

- **Defining Standard Care:** The standard of care comprises treatments accepted by medical experts and widely used by clinicians. In the United States and many other countries, the **National Comprehensive Cancer Network (NCCN) Clinical Practice Guidelines** are the recognized standard for clinical direction in cancer care [2] [3]. These guidelines are developed by multidisciplinary panels and are based on evidence from large randomized clinical trials [2].
- **Historical Standard for This Population:** At the time the **Epitinib** study was conducted (2015-2019), the third-generation EGFR TKI **Osimertinib** had demonstrated improved efficacy in EGFR-mutated patients with central nervous system (CNS) metastases and was becoming a standard of care [1]. Earlier generation EGFR TKIs (e.g., gefitinib, erlotinib) were limited by poor blood-brain barrier penetration, and whole-brain radiation therapy offered limited survival benefit [1]. **Epitinib** was specifically designed to have optimized penetration of the blood-brain barrier, addressing this unmet need [1] [4].

Detailed Experimental Methodology of the **Epitinib** Phase 1b Trial

For professionals, the key methodological details of the cited study are as follows [1]:

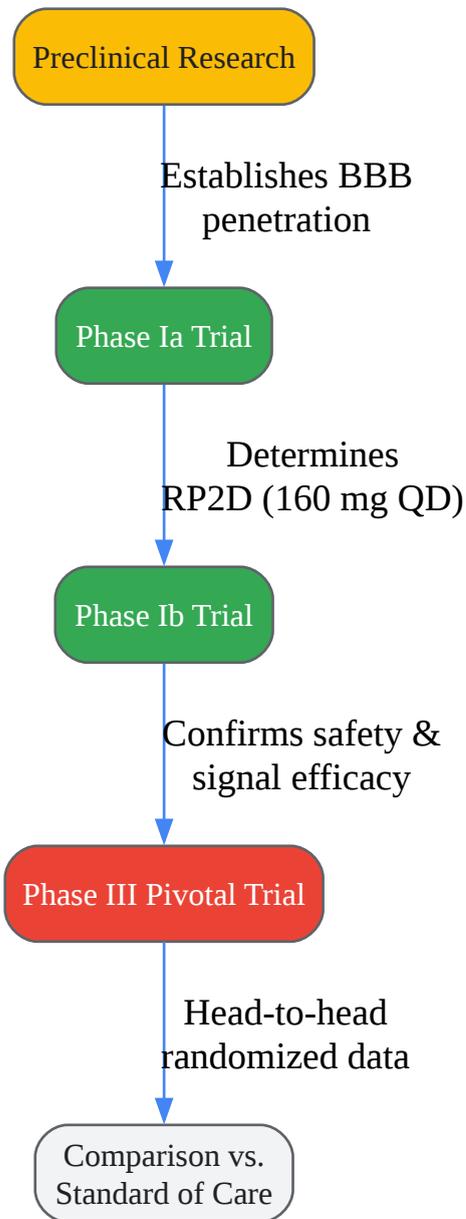
- **Study Design:** Open-label, multicenter, dose-expansion Phase 1b trial.
- **Primary Objectives:** To evaluate the safety, tolerability, and preliminary antitumor efficacy of **Epitinib**.
- **Patient Population:** Enrolled 72 patients with **EGFR-mutant, advanced NSCLC and confirmed brain metastases**. Patients were either treatment-naïve or had prior EGFR TKI treatment.
- **Treatment Regimen:** Patients received oral **Epitinib** once daily at either 120 mg or 160 mg.
- **Endpoints:**
 - **Efficacy:** Assessed by ORR, DCR, and PFS according to RECIST 1.1 criteria. Intracranial efficacy was a key focus.
 - **Safety:** Monitored through the occurrence and severity of treatment-emergent adverse events (TEAEs).
- **Analysis Sets:** Included both a Full Analysis Set (FAS, n=72) and a Response Evaluable Set (RES, n=70).

Interpretation of **Epitinib's** Clinical Profile

- **Efficacy Insight:** The **160 mg dose consistently showed better efficacy** than the 120 mg dose across all measured endpoints (ORR, DCR, PFS), leading researchers to recommend it as the phase 2 dose [1]. The intracranial ORR of **40.9% at 160 mg** is a key finding, highlighting its potential activity against brain metastases [1].
- **Safety Insight:** The safety profile was **manageable and consistent with other EGFR TKIs**, with common AEs being skin rash and diarrhea [1]. The higher rate of Grade ≥ 3 AEs in the 160 mg group (57.1%) indicates a need for careful dose management [1].
- **Research Context:** This Phase 1b trial was designed as a dose-expansion study. Its primary goals were to confirm safety and signal efficacy in a specific population, not to provide head-to-head comparisons with approved treatments. Such direct comparisons would be the objective of later-phase (e.g., Phase III) randomized controlled trials.

Visualizing the Clinical Development Pathway

The diagram below outlines the logical progression of early-stage clinical development for a drug like **Epitinib**.



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Conclusion and Research Status

In summary, the Phase 1b data indicates that **Epitinib** is a promising candidate for a population with high unmet need—**EGFR-mutant NSCLC patients with brain metastases**. Its designed ability to penetrate the blood-brain barrier is its key differentiating factor.

It is important to note that **Epitinib has not been approved for commercial use** and is not part of the established standard of care guidelines like the NCCN. Its development for NSCLC with brain metastases was intended to lead to a Phase III pivotal trial in China [4]. For the most current status of its development and any subsequent trial results, you would need to consult later-stage clinical trial publications or regulatory databases.

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